molecular formula C23H20N2O4S B15018704 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide

Cat. No.: B15018704
M. Wt: 420.5 g/mol
InChI Key: JHSBOTOGVJMYJQ-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide typically involves the coupling of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step synthesis processes that include the formation of intermediate compounds. These processes are optimized for high yield and purity, often using advanced techniques such as microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. Molecular docking studies have shown that it can bind to proteins involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide stands out due to its unique combination of methoxy and benzamide groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C23H20N2O4S/c1-27-18-10-9-15(23-25-16-6-4-5-7-21(16)30-23)12-17(18)24-22(26)14-8-11-19(28-2)20(13-14)29-3/h4-13H,1-3H3,(H,24,26)

InChI Key

JHSBOTOGVJMYJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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